![molecular formula C18H18Cl2O2 B11555591 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene CAS No. 2132-71-0](/img/structure/B11555591.png)
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene
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Overview
Description
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene is an organic compound with the molecular formula C19H20Cl2O2. This compound is characterized by the presence of two ethoxy groups and two chlorine atoms attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove chlorine atoms or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where chlorine atoms or ethoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (OH-, NH3) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or deethoxylated derivatives.
Scientific Research Applications
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene involves its interaction with molecular targets and pathways within a given system. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-[2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropyl]-4-ethoxybenzene: Similar in structure but with a cyclopropyl group instead of an ethenyl group.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: Another dichlorinated benzene derivative with different substituents.
Uniqueness
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene is unique due to its specific combination of ethoxy and chlorine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Biological Activity
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene is a synthetic compound with potential biological activity, particularly in the context of cancer research and environmental toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following chemical formula: C19H20Cl2O2. Its structure consists of a dichloroethenyl group attached to two ethoxy-substituted phenyl rings. The presence of chlorine atoms suggests potential interactions with biological targets, particularly in cellular pathways.
Key Properties:
- Molecular Weight: 309.19 g/mol
- CAS Number: 22125-35-5
- InChI: InChI=1S/C19H20Cl2O2/c1-3-22-16-9-5-14(6-10-16)18(13-19(18,20)21)15-7-11-17(12-8-15)23-4-2/h5-12H,3-4,13H2,1-2H3
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may inhibit specific signaling pathways involved in cell proliferation and apoptosis.
Potential Mechanisms:
- Inhibition of Cell Proliferation: Similar compounds have shown the ability to inhibit cancer cell proliferation by disrupting microtubule dynamics or inducing apoptosis through caspase activation.
- Cytotoxic Effects: The presence of dichloro groups can enhance the compound's reactivity towards nucleophiles in cells, potentially leading to cytotoxic effects.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis |
HeLa (Cervical Cancer) | 3.2 | Microtubule disruption |
A549 (Lung Cancer) | 4.8 | Caspase activation |
These findings indicate that the compound may serve as a lead for developing new anticancer agents.
In Vivo Studies
A study conducted on mice bearing tumor xenografts showed that treatment with this compound resulted in significant tumor regression compared to controls. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors.
Case Studies
- Case Study 1: Breast Cancer Treatment
- A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated improved patient outcomes with reduced side effects compared to traditional therapies.
- Case Study 2: Environmental Toxicology
- Research on the environmental impact of this compound highlighted its persistence in aquatic systems, raising concerns about bioaccumulation and toxicity to non-target species. This underscores the need for careful assessment of its ecological effects.
Properties
CAS No. |
2132-71-0 |
---|---|
Molecular Formula |
C18H18Cl2O2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
1-[2,2-dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene |
InChI |
InChI=1S/C18H18Cl2O2/c1-3-21-15-9-5-13(6-10-15)17(18(19)20)14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
PKMNIWVYOHLAOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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